molecular formula C31H48O4 B15129694 3-Oxoandrost-4-en-17-yl 3-oxododecanoate

3-Oxoandrost-4-en-17-yl 3-oxododecanoate

Cat. No.: B15129694
M. Wt: 484.7 g/mol
InChI Key: LTGBMQYUNNUCHA-UHFFFAOYSA-N
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Description

Testosterone ketolaurate, also known as testosterone caprinoylacetate, is an androgen and anabolic steroid medication. It is a testosterone ester, which means it is a derivative of testosterone with a specific ester group attached to it. This compound was introduced in 1956 and is known by brand names such as Androdurin and Testosid-Depot (when combined with testosterone propionate) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of testosterone ketolaurate involves the esterification of testosterone with lauric acid (dodecanoic acid). The reaction typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .

Industrial Production Methods

Industrial production of testosterone ketolaurate follows similar principles but on a larger scale. The process involves the esterification of testosterone with lauric acid in the presence of a suitable catalyst. The reaction is conducted in large reactors, and the product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Testosterone ketolaurate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Testosterone ketolaurate has various applications in scientific research, including:

Mechanism of Action

Testosterone ketolaurate exerts its effects by binding to androgen receptors in various tissues. This binding activates the androgen receptor, leading to the transcription of specific genes that promote the development and maintenance of male characteristics. The compound also influences protein synthesis, muscle growth, and overall metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Testosterone propionate
  • Testosterone enanthate
  • Testosterone cypionate
  • Testosterone undecanoate

Uniqueness

Testosterone ketolaurate is unique due to its specific ester group, which affects its pharmacokinetics and duration of action. Compared to other testosterone esters, testosterone ketolaurate has a different absorption rate and half-life, making it suitable for specific therapeutic applications .

Properties

Molecular Formula

C31H48O4

Molecular Weight

484.7 g/mol

IUPAC Name

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 3-oxododecanoate

InChI

InChI=1S/C31H48O4/c1-4-5-6-7-8-9-10-11-23(32)21-29(34)35-28-15-14-26-25-13-12-22-20-24(33)16-18-30(22,2)27(25)17-19-31(26,28)3/h20,25-28H,4-19,21H2,1-3H3

InChI Key

LTGBMQYUNNUCHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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